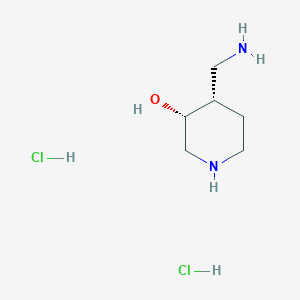

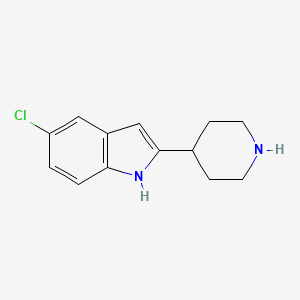

![molecular formula C12H21NO3 B3034710 Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane CAS No. 2102411-57-2](/img/structure/B3034710.png)

Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane

Vue d'ensemble

Description

Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane, also known as BOC-OH-AZA, is a cyclic peptide that has numerous applications in science and medicine. BOC-OH-AZA is a stable molecule that is used in the synthesis of peptides, proteins, and other bioactive molecules. It is also used in the study of the structure and function of proteins, as well as in the development of novel therapeutics. This molecule has been studied extensively and found to have numerous advantages and limitations for laboratory experiments.

Applications De Recherche Scientifique

Synthetic Utility in Constrained Amino Acids The synthesis and applications of endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane derivatives have been explored in the context of constrained amino acids. Caputo et al. (2006) reported the synthesis of diastereomeric 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids using exo- and endo-norbornene amino acids as chiral building blocks, highlighting the compound's utility in creating optically pure alpha,gamma- and alpha,delta-diamino acids with sterical constraints (Caputo et al., 2006).

Tropane Alkaloid Synthesis Research into the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, the central core of tropane alkaloids, emphasizes the importance of this structure in synthesizing biologically active molecules. Rodríguez et al. (2021) compiled methodologies for stereoselective synthesis, underscoring the versatility of the this compound scaffold in natural product synthesis (Rodríguez et al., 2021).

Chemical Structure and Bonding Batsanov et al. (2000) detailed the structural characteristics of a related compound, providing insights into the bonding and spatial arrangement pertinent to this compound derivatives. This work contributes to understanding the chemical behavior and potential reactivity of such compounds (Batsanov et al., 2000).

Methodological Innovations in Synthesis The development of novel methodologies for synthesizing constrained bicyclic structures, such as the work by Grainger et al. (2012) on semipinacol rearrangement, demonstrates the compound's role in advancing synthetic organic chemistry. This rearrangement facilitates the preparation of the 6-azabicyclo[3.2.1]octane ring system, prevalent in several biologically active molecules (Grainger et al., 2012).

Catalysis and Chemical Transformations Recent studies, such as those by Toda et al. (2023), explore the catalytic potential of structures closely related to this compound. Their work on nitroxyl radical/hydroxylamine frameworks for copper-cocatalyzed aerobic alcohol oxidation highlights the broader applicability of such bicyclic compounds in catalysis and oxidation reactions (Toda et al., 2023).

Mécanisme D'action

Target of Action

The primary target of Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane is the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities and are characterized by containing the 8-azabicyclo[3.2.1]octane core in their structure .

Mode of Action

The compound interacts with its targets through the 8-azabicyclo[3.2.1]octane scaffold , which is the central core of the tropane alkaloids . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

Biochemical Pathways

The biochemical pathways affected by this compound are those related to the synthesis of tropane alkaloids . The compound’s action results in the stereocontrolled formation of the bicyclic scaffold .

Result of Action

The molecular and cellular effects of this compound’s action are related to its structural similarity with bioactive alkaloids such as nicotine, cocaine, and morphine . Its bicyclic backbone provides additional rigidity to the molecular structure, which is an important feature in medicinal chemistry .

Propriétés

IUPAC Name |

tert-butyl (1R,5S,6S)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-9(13)10(14)7-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZKCLOQMYZAGC-UTLUCORTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCCC1C(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1[C@H](C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

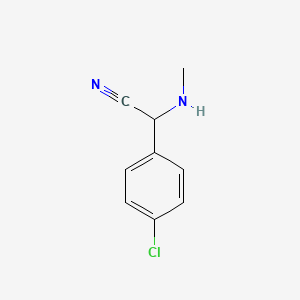

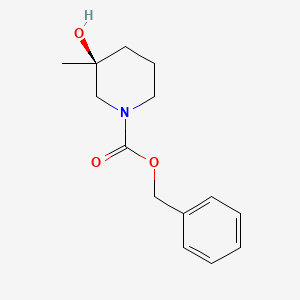

![Bis(1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one); oxalic acid](/img/structure/B3034639.png)

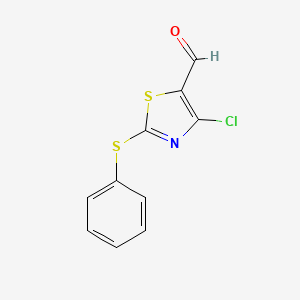

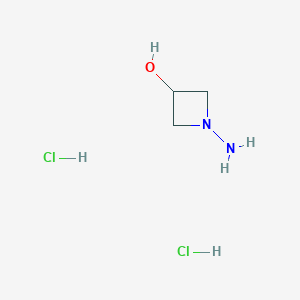

![{3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride](/img/structure/B3034640.png)

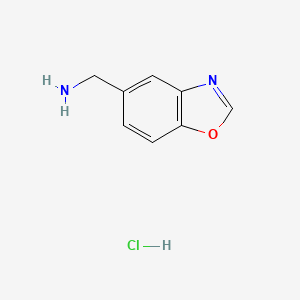

![2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B3034641.png)

![8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B3034642.png)

![Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid](/img/structure/B3034644.png)

![8-Azabicyclo[3.2.1]octan-2-one hydrochloride](/img/structure/B3034647.png)

![Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid](/img/structure/B3034648.png)